molecular formula C14H17N3O3 B3002871 N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide CAS No. 897617-20-8

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide

Cat. No. B3002871
CAS RN: 897617-20-8
M. Wt: 275.308
InChI Key: BHLUSSJJPQHGMD-UHFFFAOYSA-N
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Description

The compound N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide is a derivative of the pyrido[1,2-a]pyrimidin-3-yl family, which is known for its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with pyrimidine and pyridine moieties have been synthesized and studied for their chemical and biological properties.

Synthesis Analysis

The synthesis of related compounds involves the reaction of amino-pyrimidine or amino-pyridine with other reagents under controlled conditions. For instance, a new compound of N-(pyrimidin-2-yl)-N'-ethoxylacyl thiourea was synthesized by reacting 2-amino-pyrimidine with potassium thiocyanate and ethyl chloroformate in ethyl acetate . Similarly, the reaction of 2-aminopyridine with ethyl cyanoacetate under high pressures resulted in the formation of 4-amino-4H-pyrido[1,2-a]pyrimidin-2-ones . These methods could potentially be adapted for the synthesis of this compound by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds in this family is often characterized using X-ray crystallography. For example, a related compound crystallizes in the monoclinic space group with specific cell parameters and features intramolecular hydrogen bonds contributing to its three-dimensional network . Theoretical calculations, such as density functional theory (DFT), are used to optimize geometric bond lengths and angles, which can be compared with experimental X-ray diffraction values .

Chemical Reactions Analysis

Compounds with pyrimidine and pyridine rings can undergo various chemical reactions. For instance, cyanoacetamides can be cyclized into pyrido[1,2-a]pyrimidin-2-ones by the action of an alcoholic solution of HCl, while the pyrimidine ring can open during sublimation or heating in DMSO . These reactions indicate the reactivity of the pyrimidine ring, which is an important consideration for the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are closely related to their molecular structure. The crystal density, melting points, and solubility can be determined experimentally. Theoretical calculations can provide insights into the electronic properties, such as atomic charges, natural bond orbital (NBO) analysis, total energy, and frontier orbital energies . Additionally, molecular electrostatic potential (MEP) surface maps can be investigated to understand the distribution of electronic density . These properties are crucial for predicting the reactivity and potential applications of the compound .

properties

IUPAC Name

N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-4-20-8-12(18)16-13-10(3)15-11-7-9(2)5-6-17(11)14(13)19/h5-7H,4,8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLUSSJJPQHGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(N=C2C=C(C=CN2C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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